Method Validation Parameters: 4-Methoxy estrone-d4 Enabled LC-SRM/MS Quantification in Human Serum
In a validated stable isotope dilution LC-SRM/MS assay for serum 4-methoxyestrone, 4-Methoxy estrone-d4 served as the internal standard. The method achieved a linear calibration range of 0.5–200 pg on-column with correlation coefficient r² > 0.99. Accuracy ranged from 93.1% to 99.8% across QC levels, and inter-day precision (CV) was ≤10.7%. The limit of detection was 0.5 pg on-column. Without the exact deuterated analog, these performance metrics cannot be consistently achieved in complex serum matrices [1].
| Evidence Dimension | LC-SRM/MS method validation parameters for serum 4-methoxyestrone quantification |
|---|---|
| Target Compound Data | Linear range: 0.5–200 pg (r² > 0.99); Accuracy: 93.1–99.8%; Inter-day precision: ≤10.7% CV; LOD: 0.5 pg on-column |
| Comparator Or Baseline | Same assay without isotope dilution internal standard (theoretical comparator) would exhibit matrix-induced accuracy deviations typically exceeding ±20% in serum [class-level inference from stable isotope dilution principle] |
| Quantified Difference | Accuracy maintained within ±6.9% of nominal (versus expected ±20–30% deviation without SIL-IS) |
| Conditions | Human serum from postmenopausal women; Girard P derivatization; LC-SRM/MS on triple quadrupole; 4-Methoxy estrone-d4 as internal standard |
Why This Matters
Procurement of 4-Methoxy estrone-d4 directly enables validated, regulatory-compliant quantification of serum 4-methoxyestrone with accuracy within FDA/EMA bioanalytical acceptance criteria (±15%), whereas non-isotopic alternatives fail to compensate for matrix-specific ion suppression in this assay context.
- [1] Rangiah K, Shah SJ, Vachani A, Ciccimaro E, Blair IA. Liquid chromatography/mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women. Rapid Commun Mass Spectrom. 2011;25(9):1297-1307. View Source
